molecular formula C12H25ClN2O3 B13488113 tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride

tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride

Cat. No.: B13488113
M. Wt: 280.79 g/mol
InChI Key: UBDOPELLWOBZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride is a carbamate-protected amine derivative featuring a piperidine core substituted with a methoxy group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, while the hydrochloride salt enhances solubility for synthetic applications. This compound is primarily utilized as a building block in pharmaceutical research, particularly in the development of protease inhibitors, kinase modulators, and central nervous system (CNS)-targeted drugs. Its structural rigidity and polar functional groups make it a versatile intermediate for introducing chiral or functionalized piperidine motifs into drug candidates .

Properties

Molecular Formula

C12H25ClN2O3

Molecular Weight

280.79 g/mol

IUPAC Name

tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-12(16-4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H

InChI Key

UBDOPELLWOBZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)OC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 4-methoxypiperidine in the presence of a suitable base. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous carbamate-protected amines, focusing on structural variations, physicochemical properties, and synthetic relevance. Key differences arise in the core heterocycle, substituent positioning, and functional group chemistry.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride Piperidine 4-methoxy, methylene-Boc, HCl salt ~293* Not explicitly provided† Methoxy enhances polarity; piperidine provides conformational flexibility.
tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate () Benzene 4-bromo, 3-methyl, methylene-Boc 278.58 Not provided Aromatic ring with bromo substituent for cross-coupling reactions.
tert-Butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride () Pyrrolidine 4-fluoro, methylene-Boc, HCl salt 293.22 2101775-09-9 Fluorine improves metabolic stability; pyrrolidine increases ring strain.
tert-Butyl N-[(3-azabicyclo[3.1.0]hexan-1-yl)methyl]carbamate () Azabicyclo[3.1.0] Spirocyclic bridge, methylene-Boc 243.35 1536392-01-4 Spirocyclic structure enhances 3D diversity for receptor binding.
tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride () Azetidine 3-methyl, methylene-Boc, HCl salt ~280* 1352012-69-1 Compact azetidine ring for steric hindrance; methyl boosts lipophilicity.

*Molecular weights estimated based on analogous structures.

Structural Differentiation

  • Core Heterocycle : The piperidine ring in the target compound offers a six-membered ring with reduced strain compared to pyrrolidine (five-membered) or azetidine (four-membered) derivatives. This impacts conformational flexibility and binding affinity in drug-receptor interactions .
  • Spirocyclic vs. Linear Scaffolds : Spirocyclic systems (e.g., 3-azabicyclo[3.1.0]hexane in ) introduce three-dimensional complexity, advantageous for targeting allosteric binding sites .

Biological Activity

Chemical Identity and Structure

  • IUPAC Name : tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride
  • CAS Number : 1523618-21-4
  • Molecular Formula : C12H25ClN2O2
  • Molecular Weight : 264.8 g/mol
  • Purity : 97% .

This compound belongs to a class of carbamates, which are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and potential anti-cancer effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, which are critical enzymes in the pathogenesis of Alzheimer's disease (AD). By inhibiting these enzymes, the compound may help prevent the accumulation of amyloid-beta peptides, a hallmark of AD pathology .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies demonstrate that it can protect astrocytes from cell death induced by amyloid-beta (Aβ) peptides. The protective effect is associated with a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a mechanism that involves modulation of inflammatory responses in the central nervous system .

In Vitro Studies

In a controlled laboratory setting, researchers evaluated the cytotoxicity of the compound on astrocyte cells exposed to Aβ 1-42. Results showed that at concentrations of 100 µM, the compound improved cell viability significantly compared to untreated controls. This indicates its potential as a therapeutic agent in neurodegenerative conditions .

In Vivo Studies

In vivo assessments using scopolamine-induced models of memory impairment demonstrated that while the compound reduced Aβ levels and β-secretase activity, its effects were not statistically significant compared to established treatments like galantamine. This suggests that while it has potential, further optimization may be required for effective clinical application .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionAChE and β-secretase inhibition
NeuroprotectionProtects astrocytes from Aβ-induced toxicity
AntimicrobialPotential activity against Gram-positive bacteria

Table 2: Comparative Efficacy in Neuroprotection

TreatmentCell Viability (%)Cytotoxicity LevelReference
Control43.78High
tert-butyl N-carbamate62.98Low
GalantamineNot specifiedLow

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride?

Methodological Answer:
The synthesis typically involves three key steps:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect the primary amine of 4-methoxypiperidine. This step often employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Alkylation : React the Boc-protected intermediate with a methylating agent (e.g., methyl iodide or formaldehyde) to functionalize the piperidine nitrogen. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .

Hydrochloride Salt Formation : Treat the final product with HCl (gaseous or in dioxane) to precipitate the hydrochloride salt. Recrystallization from ethanol/water ensures purity .

Key Validation : Monitor reaction progress via TLC or HPLC. Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the compound’s purity and structural integrity validated in academic research?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity ≥95% is typically required for biological assays .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 1.4 ppm (Boc tert-butyl), δ 3.2–3.8 ppm (piperidine and methoxy protons), and δ 4.0–4.5 ppm (carbamate methylene) .
    • Mass Spectrometry : ESI-MS should match the theoretical molecular weight (e.g., [M+H]⁺ = 307.2 g/mol) .

Advanced Tip : For ambiguous stereochemistry, employ 2D NMR (COSY, NOESY) or X-ray crystallography using SHELXL for refinement .

Advanced: How can researchers resolve contradictions in spectroscopic data during stereochemical analysis?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Dynamic Stereochemistry : Piperidine rings may exhibit chair flipping, causing signal splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to "freeze" conformers .
  • Salt Hydration : Hydrochloride salts can retain water, altering δ values. Dry samples rigorously (vacuum desiccation) or analyze via Karl Fischer titration .
  • X-ray Crystallography : Grow single crystals (e.g., from ethanol/ethyl acetate) and solve the structure using SHELXTL. Compare experimental bond angles/torsion angles with computational models (DFT/B3LYP) .

Advanced: What side reactions occur during alkylation of the Boc-protected intermediate, and how are they mitigated?

Methodological Answer:

  • Common Side Reactions :
    • Over-alkylation : Excess methylating agent leads to quaternary ammonium salts. Mitigate by using controlled stoichiometry (1:1.05 molar ratio) .
    • Boc Deprotection : Acidic conditions (e.g., residual HCl) can cleave the Boc group. Neutralize reaction mixtures with NaHCO₃ before alkylation .
  • Detection : LC-MS monitors for [M-Boc+H]⁺ peaks (indicative of deprotection).
  • Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Basic: What are the compound’s primary applications in medicinal chemistry?

Methodological Answer:

  • Building Block : The tert-butyl carbamate group acts as a protective moiety in peptide synthesis, while the methoxypiperidine scaffold is leveraged for CNS-targeting drug candidates (e.g., kinase inhibitors) .
  • Biological Screening : Used in high-throughput assays for GPCR or enzyme inhibition studies. Pre-incubate with liver microsomes to assess metabolic stability .

Advanced: How to analyze unexpected byproducts in the hydrochloride salt formation step?

Methodological Answer:

  • Byproduct Identification :
    • Hydrolysis Products : LC-MS may detect free amines ([M-Boc+H]⁺) due to incomplete salt formation.
    • Solvent Adducts : Ethanol recrystallization can form ethyl esters. Use alternative solvents (e.g., acetone) .
  • Mitigation :
    • Stoichiometric Control : Ensure exact HCl equivalence (pH titration).
    • Isotopic Labeling : Use ¹³C-labeled Boc reagents to track degradation pathways via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.